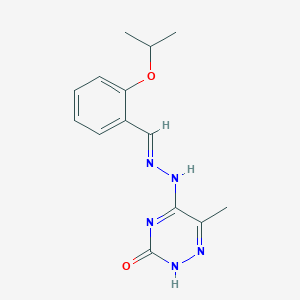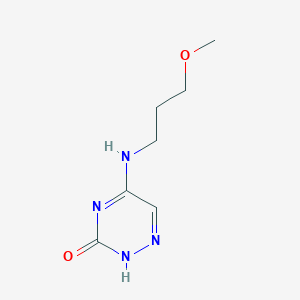
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as IPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPT is a hydrazone derivative of 2-isopropoxybenzaldehyde and 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, it is believed to act by binding to specific target molecules and modulating their activity. 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been found to interact with a wide range of proteins and enzymes, including copper ions and N-myristoyltransferase. By binding to these targets, 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can modulate their activity and affect various cellular processes.
Biochemical and Physiological Effects
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins, including copper ions and N-myristoyltransferase. 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several advantages for use in laboratory experiments. It is a cost-effective method for producing this compound, and it has been optimized to yield high purity and high yields. 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is also a highly selective inhibitor of N-myristoyltransferase, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has some limitations as well. Its mechanism of action is not fully understood, and it may interact with other cellular targets in addition to its intended target.
Zukünftige Richtungen
There are several future directions for the study of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One potential direction is to further investigate its mechanism of action and identify additional cellular targets that it may interact with. This could lead to the development of new therapeutic agents based on the structure of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. Another potential direction is to explore the use of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone as a fluorescent probe for the detection of other metal ions in biological samples. This could lead to the development of new diagnostic tools for various diseases. Finally, 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone could be used as a starting point for the development of new inhibitors of N-myristoyltransferase, which could have potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone involves the reaction of 2-isopropoxybenzaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The synthesis of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been optimized to yield high purity and high yields, making it a cost-effective method for producing this compound.
Wissenschaftliche Forschungsanwendungen
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been used as a fluorescent probe for the detection of copper ions in biological samples. It has also been used as a selective inhibitor of the enzyme N-myristoyltransferase, which is involved in the regulation of various cellular processes.
Eigenschaften
Produktname |
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone |
|---|---|
Molekularformel |
C14H17N5O2 |
Molekulargewicht |
287.32 g/mol |
IUPAC-Name |
6-methyl-5-[(2E)-2-[(2-propan-2-yloxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C14H17N5O2/c1-9(2)21-12-7-5-4-6-11(12)8-15-18-13-10(3)17-19-14(20)16-13/h4-9H,1-3H3,(H2,16,18,19,20)/b15-8+ |
InChI-Schlüssel |
BHDFSQQXAZUQBW-OVCLIPMQSA-N |
Isomerische SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC=CC=C2OC(C)C |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2OC(C)C |
Kanonische SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)

![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)

![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)


![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)

